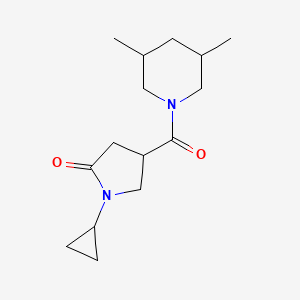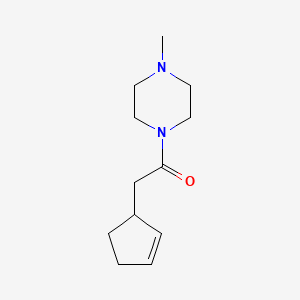
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It was first introduced in the market in 1973 and has since been a popular choice for the management of various conditions.
Wirkmechanismus
The primary mechanism of action of 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one is the inhibition of COX enzymes. COX-1 and COX-2 are isoforms of the enzyme that are responsible for the production of prostaglandins. COX-1 is constitutively expressed and is involved in the production of prostaglandins that protect the gastric mucosa and maintain renal function. COX-2 is induced during inflammation and is responsible for the production of prostaglandins that cause inflammation and pain. 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one inhibits both COX-1 and COX-2, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one has several biochemical and physiological effects. It reduces inflammation and pain by inhibiting the production of prostaglandins. It also has antioxidant properties and can scavenge free radicals, thereby reducing oxidative stress and tissue damage. 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one can also cause gastrointestinal side effects, such as nausea, vomiting, and gastric ulcers, by inhibiting COX-1. It can also cause renal side effects, such as nephrotoxicity, by inhibiting COX-2.
Vorteile Und Einschränkungen Für Laborexperimente
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one has several advantages and limitations for lab experiments. It is widely available and has been extensively studied, making it a popular choice for research. It is also relatively inexpensive and can be easily synthesized. However, 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one has several limitations, including its potential for gastrointestinal and renal side effects, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one. One area of research is the development of new formulations that can reduce the risk of gastrointestinal and renal side effects. Another area of research is the development of new NSAIDs that can selectively inhibit COX-2 without affecting COX-1, thereby reducing the risk of side effects. Additionally, research can be conducted on the use of 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one in the treatment of other conditions, such as cancer and Alzheimer's disease.
Synthesemethoden
The synthesis of 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one involves several steps, including the reaction of 2,6-dichloroaniline with 3,5-dimethylpyridine to form 3,5-dimethyl-4-(2,6-dichlorophenyl)pyridine. The resulting compound is then reacted with acetic anhydride to produce 2-acetoxy-3,5-dimethyl-4-(2,6-dichlorophenyl)pyridine. The final step involves the reaction of the previous compound with 1-methylpiperidine-4-carboxylic acid to form 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one.
Wissenschaftliche Forschungsanwendungen
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation and pain. 3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one is also known to have antioxidant properties and can scavenge free radicals, which are responsible for oxidative stress and tissue damage.
Eigenschaften
IUPAC Name |
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-7-12(2)10-19(9-11)17(21)15-8-13-5-3-4-6-14(13)16(20)18-15/h3-6,8,11-12H,7,9-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOSVYULGDNDAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3C(=O)N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethylpiperidine-1-carbonyl)-2H-isoquinolin-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7515566.png)
![2-[(5-Chlorothiophen-2-yl)methyl]-5,6-dimethyl-3-oxopyridazine-4-carbonitrile](/img/structure/B7515568.png)
![2-[(3,4-Dimethylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515577.png)
![N-[1-(1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B7515591.png)

![(2,6-Dimethylmorpholin-4-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515600.png)
![2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7515611.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7515615.png)

![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515630.png)
